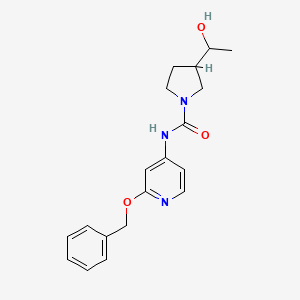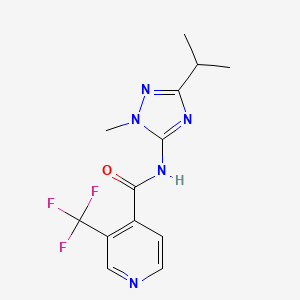![molecular formula C16H22N6O B6721669 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721669.png)
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azepane ring, a pyridine moiety, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Pyridine Moiety Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the azepane intermediate.
Triazole Ring Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the triazole intermediate with a carboxamide group, typically using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or triazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine moiety but lacks the azepane and triazole rings.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyridine ring and a piperazine/homopiperazine moiety but differs in the overall structure.
Uniqueness
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide is unique due to the combination of its azepane, pyridine, and triazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-5-methyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-15(20-21-19-12)16(23)18-11-13-6-7-17-14(10-13)22-8-4-2-3-5-9-22/h6-7,10H,2-5,8-9,11H2,1H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXDSBEDZUZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)NCC2=CC(=NC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6721593.png)
![1-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6721602.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-ylmethyl)urea](/img/structure/B6721606.png)
![2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B6721618.png)
![N-[5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721627.png)
![N-[(4-chlorophenyl)-thiophen-3-ylmethyl]-5-methyl-2H-triazole-4-carboxamide](/img/structure/B6721635.png)
![[3-(Cyclopropylmethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721648.png)
![Methyl 6-[3-(trifluoromethyl)pyridine-4-carbonyl]-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B6721662.png)


![1-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6721688.png)
![3-bromo-N-[3-(pyrazin-2-ylamino)propyl]benzamide](/img/structure/B6721692.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpropan-2-ol](/img/structure/B6721700.png)
